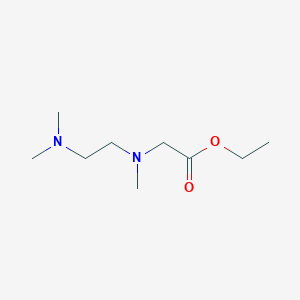

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

Description

Properties

CAS No. |

86178-07-6 |

|---|---|

Molecular Formula |

C9H20N2O2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

ethyl 2-[2-(dimethylamino)ethyl-methylamino]acetate |

InChI |

InChI=1S/C9H20N2O2/c1-5-13-9(12)8-11(4)7-6-10(2)3/h5-8H2,1-4H3 |

InChI Key |

VHSXHYXOOAZVPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(C)CCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability Profile of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate

The following guide provides an in-depth technical analysis of the thermodynamic stability of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate . It is structured to serve researchers and drug development professionals requiring rigorous, actionable data on handling, storage, and kinetic profiling.

Technical Whitepaper | Version 1.0

Executive Summary

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate (CAS: 86178-07-6) represents a specialized class of

This guide analyzes the thermodynamic boundaries of the molecule, identifying ester hydrolysis as the rate-limiting degradation pathway while ruling out lactamization. It provides validated protocols for kinetic assessment and storage, grounded in first-principles physical organic chemistry and empirical data from analogous systems.

Chemical Identity & Structural Analysis

To understand the stability profile, we must first dissect the structural motifs that govern its reactivity.

| Parameter | Detail |

| IUPAC Name | Ethyl N-[2-(dimethylamino)ethyl]-N-methylglycinate |

| CAS Number | 86178-07-6 |

| Molecular Formula | |

| Molecular Weight | 188.27 g/mol |

| Functional Motifs | 1.[2][3] Ethyl Ester (Hydrolytically labile)2. Tertiary |

The "Blocked" Cyclization Pathway

A critical stability advantage of this molecule is the absence of exchangeable protons on the nitrogen atoms. In standard diamino-esters (e.g., ethylenediamine derivatives), the terminal amine often attacks the ester carbonyl to form a cyclic lactam.

-

Mechanism: Intramolecular Nucleophilic Acyl Substitution.

-

Observation: In this compound, both nitrogen atoms are tertiary . They lack the proton required to form a neutral amide/lactam. Consequently, the intramolecular cyclization pathway is thermodynamically forbidden under standard conditions.

Thermodynamic Parameters & Reactivity

The stability of the compound is governed by the free energy of hydrolysis (

Hydrolysis Kinetics (The Primary Degradation Mode)

The ethyl ester is susceptible to hydrolysis, reverting to the parent acid and ethanol. This reaction is pH-dependent.

-

Enthalpy of Hydrolysis (

): Estimated at -4.5 to -6.0 kcal/mol (exothermic), consistent with glycine ethyl ester analogs. -

Activation Energy (

):-

Acid Catalyzed: ~14-16 kcal/mol

-

Base Catalyzed: ~10-12 kcal/mol (Significantly faster)

-

-

Implication: The compound is most stable at slightly acidic pH (pH 4.0–6.0), where the amine is protonated (reducing nucleophilicity) and hydroxide concentration is low.

Ionization Profile ( )

The molecule acts as a diprotic base. Understanding the ionization state is crucial for formulation, as the protonated species exhibits higher thermal stability.

-

Terminal Amine (

): -

-Amine (

Degradation Pathways Visualization

The following diagram illustrates the competing pathways, highlighting the blockage of the cyclization route.

Figure 1: Degradation topology. Note the "Blocked" status of the cyclization pathway due to the tertiary nature of the amines.

Experimental Protocols for Stability Assessment

To validate the stability of a specific batch, the following self-validating protocols are recommended.

Protocol A: Accelerated Stability Testing (Arrhenius Model)

Objective: Determine shelf-life (

-

Preparation: Dissolve compound to 10 mM in Phosphate Buffered Saline (PBS), pH 7.4.

-

Incubation: Aliquot into sealed HPLC vials. Incubate at three isotherms:

, -

Sampling: Withdraw samples at T=0, 24, 48, 72, and 96 hours.

-

Quenching: Immediately dilute 1:1 with cold Acetonitrile (

) to arrest hydrolysis. -

Analysis: Analyze via RP-HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

-

Calculation:

-

Plot

vs -

Extrapolate to

or

-

Protocol B: Oxidative Stress Test

Objective: Assess susceptibility of the tertiary amines to N-oxide formation.

-

Reagent: Prepare 3%

solution. -

Reaction: Mix compound (10 mg) with 1 mL peroxide solution.

-

Monitoring: Monitor via LC-MS every 30 minutes. Look for M+16 peak (Mono-N-oxide) and M+32 peak (Di-N-oxide).

-

Threshold: If >5% conversion occurs within 1 hour, the compound requires storage under Argon/Nitrogen.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain >98% purity over 12 months.

| Condition | Recommendation | Rationale |

| Temperature | -20°C | Slows Arrhenius kinetics of ester hydrolysis. |

| Atmosphere | Dry Nitrogen/Argon | Prevents moisture absorption (hydrolysis) and oxidation. |

| Formulation pH | pH 5.0 - 6.0 | Minimizes specific base catalysis of the ester. |

| Container | Amber Glass | While not highly photosensitive, amber glass prevents UV-induced radical formation in amines. |

References

-

Kinetics of Alkaline Hydrolysis of Glycine Ethyl Ester. Journal of the Chemical Society B. Available at: [Link]

-

Thermodynamic Parameters of Amino Acid Ester Transfer. Int J Pept Protein Res. Available at: [Link]

-

Base Hydrolysis Kinetics of

-Amino Acid Esters. International Journal of Chemical Kinetics. Available at: [Link] -

PubChem Compound Summary: N-(2-(Dimethylamino)ethyl)-N'-... (Structural Analog Data). National Library of Medicine. Available at: [Link]

Sources

Technical Deep Dive: Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate Derivatives

This guide provides a comprehensive technical analysis of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate , a versatile bifunctional building block.[1] It focuses on its synthesis, chemical reactivity, and the development of functional derivatives for biomedical and catalytic applications.[1]

Intermediate Classification: Functionalized Amino Acid Ester / Diamine Ligand Precursor

CAS Registry Number: 86178-07-6

Molecular Formula:

Executive Summary & Chemical Architecture

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate represents a critical scaffold in the synthesis of ionizable lipids , thermoresponsive polypeptoids , and tridentate ligands .[1] Its structure combines a reactive ethyl ester "head" with a chelating diamine "tail" (N,N,N'-trimethylethylenediamine motif).[1]

This unique architecture allows for orthogonal functionalization:

-

Ester Terminus: Susceptible to hydrolysis, transesterification, or amidation, enabling the attachment of hydrophobic tails (for lipids) or polymerization (for peptoids).[1]

-

Diamine Backbone: Provides pH-responsive ionization (pKa ≈ 8-9) and metal coordination sites (

binding), essential for catalytic and biological activity.[1]

Structural Analysis[1]

-

Core: Sarcosine (N-methylglycine) ethyl ester.[1]

-

Substituent: 2-(Dimethylamino)ethyl group attached to the central nitrogen.[1]

-

Key Feature: The molecule possesses two tertiary amines with distinct steric environments, allowing for selective quaternization or protonation.[1]

Synthetic Pathways & Methodology

The synthesis of this molecule and its derivatives requires precise control to avoid over-alkylation.[1] Two primary routes are established: Reductive Amination (preferred for purity) and Nucleophilic Substitution (cost-effective).[1]

Route A: Reductive Amination (High Fidelity)

This method minimizes the formation of quaternary ammonium byproducts.[1]

-

Precursors: Ethyl glyoxylate (polymer form or solution) + N,N,N'-trimethylethylenediamine.[1]

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) or

.[1] -

Mechanism: Formation of an iminium ion intermediate followed by irreversible reduction.[1]

Route B: Nucleophilic Substitution (Standard)[1]

-

Precursors: N,N,N'-trimethylethylenediamine + Ethyl bromoacetate.[1]

-

Base:

or DIPEA in Acetonitrile. -

Critical Control: Temperature must be kept <0°C initially to prevent bis-alkylation of the diamine.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic pathways for the core scaffold. Route A is recommended for pharmaceutical-grade derivatives to minimize quaternary impurities.[1]

Functional Derivatives & SAR

The utility of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate lies in its transformation into three primary classes of derivatives.

Class I: Ionizable Lipid Derivatives (LNP Excipients)

By reacting the ester group with long-chain alkyl amines or alcohols, the molecule converts into an ionizable lipid suitable for RNA delivery.[1]

-

Mechanism: Transesterification or Amidation.[1]

-

Target Structure: Dialkylamides or Dialkylesters.[1]

-

Function: The dimethylamino tail becomes protonated in the acidic endosome (pH < 6.0), facilitating endosomal escape of genetic payload.[1]

-

SAR Insight: Increasing the chain length of the N-methyl group (to Ethyl or Propyl) shifts the pKa, allowing fine-tuning of the lipid nanoparticle's ionization profile.[1]

Class II: Thermoresponsive Polypeptoids

Hydrolysis of the ester yields the free acid, N-(2-(dimethylamino)ethyl)-N-methylglycine .[1]

-

Polymerization: This monomer can be converted into an N-carboxyanhydride (NCA) or used in sub-monomer synthesis.[1]

-

Property: Poly(N-substituted glycines) derived from this monomer exhibit Lower Critical Solution Temperature (LCST) behavior.[1]

-

Application: Injectable hydrogels that solidify at body temperature.[1]

Class III: Metal Chelation Ligands

The hydrolyzed acid form acts as a tridentate ligand (

-

Catalysis: Analogous to PMDETA, copper complexes of this ligand are effective in Atom Transfer Radical Polymerization (ATRP).[1]

-

Advantage: The carboxylate group allows the catalyst to be immobilized on solid supports or easily removed via extraction.[1]

Derivative Logic Diagram

Figure 2: Functional diversification of the core scaffold into lipids, polymers, and catalysts.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Route B)[1]

Objective: Synthesis of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate via alkylation.

-

Reagents:

-

Procedure:

-

Dissolve diamine and TEA in DCM at 0°C under

atmosphere. -

Add Ethyl Bromoacetate dropwise over 30 minutes.[1] Note: Slow addition is critical to prevent quaternary salt formation.[1]

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with saturated

, then brine. Dry organic layer over -

Purification: Vacuum distillation or Flash Chromatography (MeOH/DCM gradient).[1]

-

-

Validation:

-

1H NMR (

): Look for singlet at

-

Protocol B: Hydrolysis to N-(2-(dimethylamino)ethyl)-N-methylglycine

Objective: Generate the zwitterionic precursor for chelation or polymerization.[1]

-

Reagents: Core Ester (1.0 eq), LiOH (1.5 eq), THF/Water (1:1).

-

Procedure:

Data Summary Table: Physicochemical Properties

| Property | Value | Relevance |

| Boiling Point | ~85-90°C (at 0.5 mmHg) | Distillable for high purity.[1] |

| pKa (Calc) | ~8.5 (Tertiary Amine) | Ideal for endosomal escape (Lipids).[1] |

| Solubility | Soluble in DCM, EtOH, slightly in | Versatile processing.[1] |

| Stability | Hydrolytically unstable > pH 10 | Store under inert gas, desiccated.[1] |

References

-

Smolecule. (2024).[1] Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate Product Data & Synthesis. Smolecule.[1] Link[1]

-

PubChem. (2025).[1][2] Compound Summary: N-Ethyl-N-methylglycine derivatives. National Library of Medicine.[1] Link[1]

-

ChemicalBook. (2025).[1][3] Ethyl N-[(2-Boc-amino)ethyl]glycinate Hydrochloride Properties. ChemicalBook. Link

-

Zuckermann, R. N., et al. (1992).[1] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.[1] (Foundational text for N-substituted glycine applications).

Sources

A Strategic Guide to Investigating the Pharmaceutical Potential of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Molecule

The landscape of small molecule drug discovery is one of perpetual exploration.[1][2] The subject of this guide, Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate, represents a largely uncharted territory within pharmaceutical sciences. A thorough review of current literature reveals its primary role as a chemical intermediate, with a conspicuous absence of in-depth pharmacological studies.[3] This document, therefore, deviates from a retrospective analysis and instead serves as a forward-looking strategic roadmap. It is designed to provide drug development professionals with a comprehensive, technically grounded framework for the systematic investigation of this molecule's therapeutic potential.

By dissecting its structure and drawing parallels with established pharmacophores, we can formulate credible hypotheses about its biological activity. This guide will detail these hypotheses, propose a rigorous, multi-stage preclinical evaluation workflow, and provide the technical and theoretical foundation necessary to unlock the potential of this novel chemical entity.

Molecular Deconstruction and Physicochemical Profile

At the core of any preclinical investigation is a deep understanding of the molecule itself.[1] Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate is a small molecule (160.22 g/mol ) possessing several key functional groups that are prevalent in a wide range of FDA-approved drugs.[3][4]

-

Ethyl Ester: This group influences lipophilicity, which is critical for membrane permeability and can be a site of metabolic hydrolysis by esterase enzymes.

-

Tertiary Amines: The molecule contains two tertiary amine moieties: a dimethylamino group and an N-methyl group. These are critical features, often acting as proton acceptors at physiological pH. The dimethylamino group, in particular, is a well-known pharmacophore found in drugs with antihistaminic, anticancer, and analgesic properties.[4]

-

Glycinate Backbone: The core structure is a derivative of glycine, the simplest proteinogenic amino acid. Glycine itself is an important neurotransmitter, and its derivatives are used as intermediates in the synthesis of a variety of pharmaceuticals.[5][6][7]

A proposed synthetic route often involves the reaction of a glycine derivative with dimethylaminopropylamine, followed by purification using standard techniques like chromatography.[3]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Implication in Drug Development |

| Molecular Weight | 160.22 g/mol | Adheres to Lipinski's Rule of Five for oral bioavailability. |

| LogP (octanol-water partition) | ~0.5 - 1.5 | Indicates moderate lipophilicity, suggesting potential for good absorption and distribution. |

| pKa (strongest basic) | ~8.5 - 9.5 | The tertiary amines will be protonated at physiological pH, influencing solubility and receptor interaction. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 6 | Suggests conformational flexibility, allowing for potential interaction with various binding pockets. |

Hypothesized Pharmacological Profiles and Mechanisms of Action

The molecule's structure allows for the formulation of several testable hypotheses regarding its potential biological activity.

Hypothesis I: Cholinergic System Modulator

The N,N-dimethylaminoethyl moiety bears a structural resemblance to the choline headgroup of acetylcholine (ACh), the primary neurotransmitter of the cholinergic system. This suggests a potential interaction with acetylcholine receptors (AChRs) or enzymes like acetylcholinesterase (AChE).

-

Proposed Mechanism: The compound could act as an agonist or antagonist at muscarinic or nicotinic acetylcholine receptors. The positively charged tertiary amine could interact with the anionic subsite of the AChE binding pocket, potentially inhibiting its activity and leading to increased acetylcholine levels. Such properties are relevant for conditions like Alzheimer's disease, where rivastigmine, a drug containing a dimethylamino group, is used.[4]

Hypothesis II: H1 Antihistamine

A significant number of first-generation H1 antihistamines (e.g., Diphenhydramine, Doxylamine) contain the dimethylaminoethyl group.[4] This structural motif is crucial for their ability to antagonize the histamine H1 receptor.

-

Proposed Mechanism: The compound may act as a competitive antagonist at the H1 receptor. The tertiary amine would likely interact with a key aspartate residue in the receptor's binding pocket, mimicking the interaction of histamine. This could lead to applications in treating allergic reactions and insomnia.

Hypothesis III: Antimicrobial Agent

Compounds with dimethylamino groups, particularly when part of a larger, flexible structure, have been shown to possess antimicrobial properties.[3] Polymers containing 2-(dimethylamino)ethyl methacrylate (DMAEMA) exhibit bacteriostatic effects by disrupting bacterial cell membranes.[8]

-

Proposed Mechanism: The cationic nature of the protonated amine at physiological pH could facilitate electrostatic interactions with negatively charged components of bacterial cell walls (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria). This interaction could disrupt membrane integrity, leading to cell lysis.[8][9]

A Proposed Preclinical Development Workflow

A structured, phased approach is essential to efficiently evaluate the therapeutic potential of a novel compound.[1][2] The following workflow outlines a logical progression from initial screening to more complex in vivo studies.

Phase 1: In Vitro Profiling and Target Validation

The initial phase focuses on high-throughput screening to test the primary hypotheses in cell-free and cell-based assays.

dot

Caption: Initial in vitro screening cascade for primary hypotheses.

Experimental Protocols:

-

Acetylcholinesterase (AChE) Inhibition Assay:

-

Utilize Ellman's reagent (DTNB) to measure AChE activity.

-

Pre-incubate recombinant human AChE with varying concentrations of the test compound (e.g., 1 nM to 100 µM).

-

Initiate the reaction by adding acetylthiocholine iodide.

-

Measure the rate of color change at 412 nm, which corresponds to enzyme activity.

-

Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

Receptor Binding Assays:

-

Use cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with human H1 receptor).

-

Incubate membranes with a known radiolabeled ligand (e.g., [³H]-pyrilamine for H1) and varying concentrations of the test compound.

-

Separate bound from unbound radioligand via rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Determine the Ki (inhibition constant) from competitive binding curves.

-

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of bacteria (e.g., S. aureus, E. coli) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Phase 2: Secondary Assays and Early Safety Profiling

Promising hits from Phase 1 should be subjected to more detailed mechanistic studies and initial safety assessments.

dot

Caption: Secondary screening and early ADME/Tox workflow.

-

Cytotoxicity Assay (MTT Assay):

-

Seed human cell lines (e.g., HepG2 for liver toxicity) in 96-well plates and allow them to adhere.

-

Treat cells with a range of concentrations of the test compound for 24-48 hours.

-

Add MTT reagent, which is converted to purple formazan by metabolically active cells.

-

Solubilize the formazan crystals and measure absorbance at ~570 nm.

-

Calculate the CC50 (the concentration that reduces cell viability by 50%).

-

-

hERG Potassium Channel Assay:

-

This is a critical safety assay to assess the risk of cardiac arrhythmia (QT prolongation).

-

Use automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

-

Apply the test compound and measure its effect on the hERG current.

-

Determine the IC50 for hERG channel inhibition.

-

Phase 3: In Vivo Model Selection and Efficacy Testing

Based on the most compelling in vitro data, appropriate animal models should be selected to test for in vivo efficacy.

-

If Cholinergic Activity is Confirmed: A scopolamine-induced memory impairment model in rodents could be used to assess pro-cognitive effects.

-

If Antihistamine Activity is Confirmed: A histamine-induced paw edema model in rats or a guinea pig model of allergic asthma could be employed.

-

If Antimicrobial Activity is Confirmed: A murine thigh infection model could be used to evaluate the compound's ability to reduce bacterial burden in vivo.

Data Interpretation and Future Directions

The journey from a novel molecule to a potential drug candidate is iterative.[10][11][12] A successful outcome from this proposed workflow would be a compound with potent and selective activity in a specific therapeutic area, coupled with a clean early safety profile (e.g., CC50 > 10x the therapeutic IC50, hERG IC50 > 30 µM).

Should Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate demonstrate a promising profile, the next logical steps would involve:

-

Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and ADME properties.

-

Pharmacokinetic Studies: Detailed analysis of absorption, distribution, metabolism, and excretion in animal models.

-

Formal IND-enabling Toxicology Studies: Rigorous safety testing under Good Laboratory Practice (GLP) conditions to support an Investigational New Drug (IND) application.

This structured investigative approach provides a robust framework for elucidating the therapeutic potential of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate, transforming it from a chemical curiosity into a candidate for further drug development.

References

- GenMolVS: Generative Molecules & Virtual Screening - Persistent Systems. (2025, December 22).

- Buy Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate | 86178-07-6 - Smolecule. (2024, August 10).

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. (2024, September 2).

- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14).

- Ethyl Glycinate Hydrochloride | 2-Aminoacetic acid ethyl ester - SYNTHETIKA.

- Glycine ethyl ester hydrochloride - Chem-Impex.

- Glycine Ethyl Ester Hydrochloride. (2025, July 11).

- Glycine Ethyl Ester Hydrochloride: A Key Compound in Pharmaceutical and Chemical Synthesis - JIN DUN CHEMISTRY. (2024, December 30).

- CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents.

- AI Preclinical Investigation: 50% Faster R&D with AI Tech - NextLevel.AI. (2025, July 27).

- Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023, November 29).

- Paving the way for small-molecule drug discovery - PMC.

- Antibacterial Effects of Poly(2-(dimethylamino ethyl)methacrylate) against Selected Gram-Positive and Gram-Negative Bacteria | Biomacromolecules - ACS Publications. (2009, December 21).

- Antibacterial Amphiphilic Copolymers of Dimethylamino Ethyl Methacrylate and Methyl Methacrylate to Control Biofilm Adhesion for Antifouling Applications - MDPI. (2021, January 9).

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 3. Buy Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate | 86178-07-6 [smolecule.com]

- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl Glycinate Hydrochloride | 2-Aminoacetic acid ethyl ester - SYNTHETIKA [synthetikaeu.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antibacterial Amphiphilic Copolymers of Dimethylamino Ethyl Methacrylate and Methyl Methacrylate to Control Biofilm Adhesion for Antifouling Applications [mdpi.com]

- 10. validate.perfdrive.com [validate.perfdrive.com]

- 11. nextlevel.ai [nextlevel.ai]

- 12. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate is a tertiary amine with applications in various chemical syntheses. Its structure, incorporating a glycine ethyl ester moiety and a substituted ethylamine, makes it a versatile building block. These application notes provide a comprehensive guide to the synthesis of this compound, focusing on the underlying chemical principles, detailed reaction protocols, and critical parameters for success.

Reaction Principle and Mechanism

The preparation of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate is typically achieved through a nucleophilic substitution reaction. The most common route involves the N-alkylation of N,N,N'-trimethylethylenediamine with ethyl chloroacetate.

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The secondary amine nitrogen in N,N,N'-trimethylethylenediamine acts as the nucleophile, attacking the electrophilic carbon atom of the ethyl chloroacetate. The chlorine atom, being a good leaving group, is subsequently displaced.[1]

A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] In the absence of an added base, a second equivalent of the starting amine would be consumed to form the corresponding ammonium salt, thus reducing the overall yield of the desired product.

Visualizing the Reaction Workflow

The following diagram illustrates the key steps involved in the synthesis of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate.

Sources

Application Notes and Protocols for N-Alkylated Glycine Derivatives in Peptide Synthesis

A Senior Application Scientist's Guide to Incorporating Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate and Related Structures

Abstract

The synthesis of peptides incorporating N-alkylated amino acids presents unique challenges and opportunities in drug discovery and development. These modifications can impart favorable pharmacological properties, such as increased metabolic stability, enhanced cell permeability, and controlled conformation. This guide provides a comprehensive overview of the principles and protocols for utilizing N-alkylated glycine derivatives, with a conceptual focus on structures like Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate. We will delve into the mechanistic underpinnings of coupling sterically hindered amino acids, provide detailed protocols for solid-phase peptide synthesis (SPPS), and discuss the critical role of activating agents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide synthesis toolkit.

Introduction: The Significance of N-Alkylated Amino Acids

N-alkylated amino acids are valuable building blocks in medicinal chemistry. The substitution on the backbone nitrogen atom introduces conformational constraints and can disrupt secondary structures like β-sheets, which is often desirable for improving pharmacokinetic profiles. Furthermore, the presence of tertiary amine functionalities, such as the dimethylamino group in the topic compound, can influence solubility and receptor interactions.

While direct literature on "Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate" in peptide synthesis is sparse, its structure embodies key features of advanced peptide building blocks:

-

N-methylation and N-alkylation: These modifications are known to enhance proteolytic resistance and membrane permeability.

-

Tertiary Amine Moiety: The dimethylamino group can act as an internal base or a point of interaction with biological targets.[1]

This guide will use the principles derived from well-studied N-alkylated amino acids, such as N-ethylglycine, to provide a framework for the successful incorporation of novel, structurally related monomers into peptide chains.[2]

Mechanistic Considerations for Coupling N-Alkylated Amino Acids

The primary challenge in coupling N-alkylated amino acids is the steric hindrance around the secondary amine, which slows down the kinetics of amide bond formation. To overcome this, highly efficient coupling reagents and optimized reaction conditions are necessary.

The Role of Carbodiimides and Additives

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate the C-terminal carboxylic acid of the incoming amino acid.[3][4] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[5][6]

However, this intermediate can be prone to side reactions, including racemization. To mitigate this and improve coupling efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are often included. These additives react with the O-acylisourea intermediate to form a less reactive but more stable active ester, which then reacts with the N-terminal amine of the growing peptide chain.[6]

Onium Salt-Based Coupling Reagents

For particularly challenging couplings, such as those involving N-alkylated amino acids, onium salt-based reagents like HBTU, HATU, and HCTU are often more effective. These reagents react with the carboxylic acid to form a highly reactive activated ester, leading to faster and more complete coupling reactions.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS is the standard method for synthesizing custom peptides.[7][8] The general workflow involves the iterative addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Detailed Protocols

The following protocols provide a starting point for the incorporation of N-alkylated amino acids. Optimization may be required depending on the specific sequence and the properties of the monomer.

Materials and Reagents

-

Resin: Pre-loaded Wang or Rink Amide resin appropriate for the C-terminal amino acid.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

-

Amino Acids: Fmoc-protected amino acids, including the desired N-alkylated glycine derivative.

-

Coupling Reagents: HBTU/HOBt or HATU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

Protocol 1: Standard SPPS Cycle for N-Alkylated Amino Acids

This protocol is adapted for manual synthesis but the principles apply to automated synthesizers.

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[9]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for another 10 minutes.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5 times).

-

Wash with DCM (3 times).

-

Wash with DMF (3 times).

-

-

Coupling:

-

In a separate vial, dissolve the N-alkylated amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-4 hours. For sterically hindered N-alkylated amino acids, longer coupling times are often necessary.[2]

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of primary amines. Note that the Kaiser test will be negative for secondary amines after the coupling of an N-alkylated residue.

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times).

-

-

Repeat Cycle: Return to step 2 for the next amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

-

Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (Step 2).

-

Resin Washing and Drying:

-

Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times).

-

Dry the resin under vacuum for at least 1 hour.

-

-

Cleavage:

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation: Comparative Coupling Efficiencies

The choice of coupling reagent can significantly impact the yield and purity of peptides containing N-alkylated residues. The following table summarizes typical observations for coupling efficiencies with different reagents.

| Coupling Reagent | Typical Coupling Time | Relative Efficiency for N-Alkyl Amino Acids | Key Considerations |

| DIC/HOBt | 2-6 hours | Moderate | Cost-effective, but may require double coupling. |

| HBTU/DIPEA | 1-4 hours | High | A standard and reliable choice for hindered couplings. |

| HATU/DIPEA | 30-90 minutes | Very High | Generally provides the best results for difficult couplings, but is more expensive. |

| EDC/HOBt | 2-8 hours | Moderate | More commonly used in solution-phase synthesis; byproduct is water-soluble.[6] |

Troubleshooting and Expert Insights

-

Incomplete Coupling: If coupling is incomplete, consider double coupling (repeating the coupling step before deprotection) or switching to a more powerful activating agent like HATU.

-

Aggregation: N-alkylated residues can sometimes disrupt peptide aggregation, which is beneficial.[2] However, for long or hydrophobic sequences, other strategies to reduce aggregation may still be necessary.

-

Tertiary Amine Reactivity: If the N-alkylated amino acid contains a basic side chain, such as the dimethylamino group in the topic compound, it may require side-chain protection or careful pH control during coupling to prevent side reactions.

Conclusion

The incorporation of N-alkylated glycine derivatives, such as Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate, into peptides is a powerful strategy for modulating their biological properties. Success in this advanced synthetic approach hinges on a solid understanding of reaction mechanisms and the judicious selection of coupling reagents and conditions to overcome steric hindrance. The protocols and insights provided in this guide offer a robust foundation for researchers to explore the synthesis of novel and complex peptides, ultimately advancing the frontiers of drug discovery and development.

References

-

Journal of Organic Chemistry. (2003). A convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride. Key intermediates for peptide nucleic acid synthesis. [Link]

-

YouTube. (2013). mechanism of amide formation with DCC. [Link]

- Google Patents. (2002). Convenient and scalable synthesis of ethyl n-[(2-boc-amino)

-

Aapptec. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Electronic Journal of Biotechnology. (2019). Peptides, solid-phase synthesis and characterization. [Link]

-

Organic Syntheses. (n.d.). Peptide Synthesis Using N-Ethyl-5-phenylisoxazolium-3'-sulfonate. [Link]

-

Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

-

ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. [Link]

-

ResearchGate. (2023). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

PubMed. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. [Link]

-

PubMed. (2011). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hepatochem.com [hepatochem.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. biomatik.com [biomatik.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

Application Notes and Protocols for Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate as a Catalytic Ligand

Introduction: A Ligand with Untapped Potential

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate is a structurally intriguing molecule that combines the key features of a glycinate backbone, a tertiary amine, and an ethylenediamine-like moiety. While direct catalytic applications of this specific molecule are not extensively documented in peer-reviewed literature, its constituent functional groups are hallmarks of highly successful ligands in a variety of transition metal-catalyzed reactions. The presence of multiple nitrogen and oxygen donor atoms suggests its potential as a versatile chelating ligand for metals like copper, palladium, and nickel.

These application notes are designed to serve as a technical guide for researchers looking to explore the catalytic potential of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate. By drawing parallels with well-established ligand systems that share its structural motifs, we provide a scientifically grounded framework for its application in two key areas: copper-catalyzed cross-coupling reactions and Atom Transfer Radical Polymerization (ATRP). The protocols and insights presented herein are based on established methodologies for analogous N,N-dimethylglycine and polydentate amine ligands.

Section 1: Application in Copper-Catalyzed Cross-Coupling Reactions

The structural components of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate, specifically the N,N-dimethylglycine and diamine fragments, are known to be effective in promoting copper-catalyzed cross-coupling reactions.[1] These reactions are fundamental in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are prevalent in pharmaceuticals and other functional materials. The use of diamine-based ligands, in particular, has been instrumental in developing milder and more efficient copper-catalyzed cross-coupling protocols.

Mechanistic Considerations and Ligand Design

In copper-catalyzed cross-coupling reactions, the ligand plays a crucial role in stabilizing the copper center, modulating its reactivity, and facilitating the catalytic cycle. The tridentate N,N,O coordination offered by Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate is anticipated to form a stable complex with copper(I), which is the active catalytic species. This chelation can prevent catalyst deactivation through aggregation or disproportionation.

The proposed catalytic cycle for a copper-catalyzed N-arylation of an amine is depicted below. The ligand is essential in the oxidative addition of the aryl halide to the copper(I) center and the subsequent reductive elimination to form the desired C-N bond.

Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.

Protocol: Copper-Catalyzed N-Arylation of Amines

This protocol is adapted from established procedures for copper-catalyzed amination reactions using N,N-dimethylglycine and diamine ligands.[1]

Materials:

-

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate

-

Copper(I) iodide (CuI)

-

Aryl halide (e.g., iodobenzene)

-

Amine (e.g., morpholine)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene or dioxane

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%), Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate (10 mol%), and K₃PO₄ (2.0 equivalents).

-

Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).

-

Add anhydrous toluene or dioxane to achieve a suitable concentration (e.g., 0.5 M).

-

Seal the Schlenk tube and heat the reaction mixture at 90-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Catalyst Loading | 5 mol% CuI | A catalytic amount is sufficient with an effective ligand. |

| Ligand Loading | 10 mol% | A slight excess of ligand ensures full coordination to the copper center. |

| Base | K₃PO₄ | An inorganic base is required to neutralize the HX formed during the reaction. |

| Solvent | Toluene or Dioxane | Aprotic, non-coordinating solvents are generally preferred. |

| Temperature | 90-110 °C | Provides sufficient thermal energy for oxidative addition and reductive elimination. |

| Reaction Time | 12-24 hours | Typical for copper-catalyzed cross-coupling reactions. |

Table 1: Recommended Reaction Conditions for Copper-Catalyzed N-Arylation.

Section 2: Application in Atom Transfer Radical Polymerization (ATRP)

The polydentate nature of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate, with its multiple nitrogen donors, makes it a promising candidate ligand for copper-mediated Atom Transfer Radical Polymerization (ATRP). Polydentate amine ligands, such as PMDETA and Me₆TREN, are widely used in ATRP to form active and stable copper complexes that effectively control the polymerization of various monomers.[2]

The Role of the Ligand in ATRP

In ATRP, the ligand-copper complex acts as a reversible halogen atom transfer agent, establishing a dynamic equilibrium between dormant species (polymer-halide) and active propagating radicals. The ligand's structure influences the redox potential of the copper complex and the position of the ATRP equilibrium, thereby controlling the polymerization rate and the degree of control over the polymer's molecular weight and dispersity.

Caption: The fundamental equilibrium in Atom Transfer Radical Polymerization (ATRP).

Protocol: ATRP of Methyl Methacrylate (MMA)

This protocol is based on standard ATRP procedures using polydentate amine ligands.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB)

-

Copper(I) bromide (CuBr)

-

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate

-

Anisole or another suitable solvent

-

Schlenk flask

-

Syringes and needles

-

Standard laboratory glassware and polymer characterization equipment

Procedure:

-

To a Schlenk flask, add CuBr (1.0 equivalent relative to initiator).

-

Seal the flask with a rubber septum and purge with an inert gas for 15-20 minutes.

-

In a separate flask, prepare a solution of MMA (e.g., 100 equivalents), EBiB (1.0 equivalent), and Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate (2.0 equivalents) in anisole.

-

Deoxygenate the monomer/initiator/ligand solution by bubbling with an inert gas for 30 minutes.

-

Transfer the deoxygenated solution to the Schlenk flask containing CuBr via a cannula or syringe.

-

Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.

-

Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight and dispersity (by gel permeation chromatography, GPC).

-

To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.

-

Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a large excess of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration and dry under vacuum.

| Parameter | Recommended Condition | Rationale |

| [Monomer]:[Initiator]:[CuBr]:[Ligand] | 100:1:1:2 | A common starting ratio for controlled polymerization. |

| Solvent | Anisole | A high-boiling, non-coordinating solvent suitable for ATRP. |

| Temperature | 60-90 °C | Influences the rate of polymerization and the ATRP equilibrium. |

| Deoxygenation | Essential | Oxygen can terminate the propagating radicals and interfere with the catalyst. |

Table 2: Recommended Conditions for ATRP of Methyl Methacrylate.

Conclusion and Future Outlook

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate represents a promising, yet underexplored, ligand for transition metal catalysis. Its unique combination of a glycinate backbone and a polydentate amine structure suggests a broad range of potential applications. The protocols provided in these application notes, derived from established chemistries of analogous ligands, offer a solid starting point for researchers to investigate its efficacy in copper-catalyzed cross-coupling reactions and Atom Transfer Radical Polymerization. Further studies are warranted to fully characterize the coordination chemistry of this ligand with various metals and to optimize its performance in these and other catalytic transformations.

References

- Ma, D., & Xia, C. (2001). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Organic Letters, 3(16), 2583-2586.

- Shaughnessy, K. H., Ciganek, E., & DeVasher, R. (2017). Copper-Catalyzed Amination of Aryl and Alkenyl Electrophiles. Chemical Reviews, 117(13), 8613-8711.

- Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular engineering by atom transfer radical polymerization. Journal of the American Chemical Society, 136(18), 6513-6533.

-

Matyjaszewski Polymer Group. (n.d.). Ligands. Carnegie Mellon University. Retrieved from [Link]

- Ma, D., Zhang, Y., Yao, J., Wu, S., & Ji, F. (2003). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Journal of the American Chemical Society, 125(43), 13125-13133.

- Buchwald, S. L., & Bolm, C. (Eds.). (2009).

- Tang, W., & Matyjaszewski, K. (2007).

- Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460.

-

Matyjaszewski Polymer Group. (n.d.). How to Conduct an ATRP. Carnegie Mellon University. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

Document ID: TSS-CHEM-4481-01

Last Updated: February 17, 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate. This molecule is a key intermediate in the development of various pharmaceutical agents, and achieving a high-yield, high-purity synthesis is critical for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers overcome common challenges encountered during its synthesis. The primary synthetic route discussed is the N-alkylation of ethyl n-methylglycinate with 2-(dimethylamino)ethyl chloride, a standard SN2 reaction that is nonetheless sensitive to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What is the most common reason?

A1: The most frequent cause of low yield is suboptimal base selection or insufficient quantity of base. The reaction generates hydrochloride as a byproduct, which will protonate the starting amine, rendering it non-nucleophilic. A suitable base is required to neutralize this acid.[1] Weak bases may not be effective, and if the base is not fully dissolved or well-mixed, the reaction can stall.[2]

Q2: I am observing a significant amount of an unknown, highly polar impurity in my crude product. What could it be?

A2: A common and problematic side-product is the quaternary ammonium salt. This occurs when the desired tertiary amine product is further alkylated by the 2-(dimethylamino)ethyl chloride. The product amine can be more nucleophilic than the starting secondary amine, leading to this "runaway" reaction.[3] This is especially prevalent if the reaction temperature is too high or if there is a localized high concentration of the alkylating agent.

Q3: Can I use a different solvent than acetonitrile or DMF?

A3: Yes, while polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are generally effective for SN2 reactions, other solvents can be used.[2] Acetone is a viable, lower-boiling alternative. For greener chemistry approaches, higher boiling alcohols might be considered, though this could increase the risk of transesterification.[2] The choice of solvent can significantly impact reaction rate and side-product formation.[4]

Q4: Is it necessary to purify the 2-(dimethylamino)ethyl chloride before use?

A4: It is highly recommended. Commercial 2-(dimethylamino)ethyl chloride is typically supplied as the hydrochloride salt for stability.[5] It must be neutralized before the reaction, often by a careful wash with a cold, concentrated base solution followed by extraction and drying. Any residual moisture can hydrolyze the ester group on the starting material or product.

Troubleshooting Guide

This guide is structured by observed problems during the synthesis.

Problem 1: Low or No Product Formation

| Possible Cause | Diagnostic Check | Recommended Solution |

| Ineffective Base | Check the pKa of the base and the reaction mixture's pH (if applicable). A weak base like triethylamine (TEA) may be insufficient.[2] | Switch to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or for more difficult reactions, sodium hydride (NaH).[2][6] Ensure the base is finely powdered and vigorously stirred to maximize surface area. |

| Poor Starting Material Quality | Verify the purity of ethyl n-methylglycinate and 2-(dimethylamino)ethyl chloride via NMR or GC-MS. Ensure the alkylating agent is the free base, not the HCl salt. | Use freshly distilled starting materials. Prepare the free base of 2-(dimethylamino)ethyl chloride immediately before use. |

| Insufficient Temperature | Monitor the reaction progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no product is forming at room temperature, the activation energy barrier is not being overcome. | Gradually increase the reaction temperature. Many N-alkylation reactions require heating to proceed at a reasonable rate.[2] A good starting point is 50-60 °C in acetonitrile. |

| Solvent Issues | The reaction may be slow if the solvent is not polar enough to stabilize the SN2 transition state. | Use a polar aprotic solvent like acetonitrile or DMF.[2] These solvents are excellent for SN2 reactions. |

Problem 2: Formation of Significant Impurities

| Possible Cause | Diagnostic Check | Recommended Solution |

| Over-alkylation (Quaternization) | Check crude NMR/LC-MS for a product with a mass corresponding to the addition of a second 2-(dimethylamino)ethyl group. | Use a slight excess (1.1-1.2 equivalents) of the secondary amine starting material relative to the alkylating agent. This ensures the alkylating agent is consumed before significant quaternization of the product occurs. Avoid high temperatures and add the alkylating agent slowly. |

| Ester Hydrolysis | Check crude NMR/LC-MS for the presence of the corresponding carboxylic acid. This is often caused by water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. If using a base like K₂CO₃, ensure it is anhydrous. |

| Side reactions of Alkyl Halide | An unwanted cyclopropyl ketone may form if using an alkyl halide with a keto group in the 4th position.[7] | While not directly applicable to this synthesis, it highlights the importance of the alkylating agent's structure. In this case, ensure the 2-(dimethylamino)ethyl chloride is pure and has not undergone elimination to form a vinyl species. |

Problem 3: Difficult Product Purification

| Possible Cause | Diagnostic Check | Recommended Solution |

| Product is too Polar / Basic for standard silica gel chromatography | Product streaks badly on silica TLC plates, even with polar mobile phases. The basic amine interacts strongly with the acidic silica.[8] | 1. Modify Mobile Phase: Add a small amount of a competing amine, like triethylamine (e.g., 1-2%), to the mobile phase to block the acidic sites on the silica.[8] 2. Use a Different Stationary Phase: Employ amine-functionalized silica gel for chromatography.[8] 3. Acid/Base Extraction: Perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ solution) and extract the pure product back into an organic solvent.[9] |

| Emulsion during Workup | Formation of a stable emulsion layer between the organic and aqueous phases during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break emulsions. |

Experimental Workflows & Protocols

Workflow Diagram: Troubleshooting Low Yield

Caption: Troubleshooting flowchart for low reaction yield.

Protocol 1: Optimized Synthesis

This protocol is designed to maximize yield by controlling side reactions.

Reaction Scheme:

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biotage.com [biotage.com]

- 9. researchgate.net [researchgate.net]

Technical Support Guide: Stabilizing Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate

Executive Summary: The "Free Base" Trap

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate is not a standard ester. Unlike simple aliphatic esters (e.g., Ethyl Acetate), this molecule possesses two internal basic nitrogen centers.

The Critical Failure Mode: If stored as a free base , the molecule is autocatalytic . The internal tertiary amine can act as a general base catalyst, deprotonating adventitious water molecules and facilitating rapid hydrolysis of the ester.

Immediate Action Required:

-

Never store as a free base for >24 hours. Convert to a hydrochloride (HCl) or trifluoroacetate (TFA) salt immediately.

-

Exclude moisture rigorously. The salt form is hygroscopic; moisture uptake leads to deliquescence and subsequent hydrolysis.

Part 1: The Mechanism of Failure (Why it happens)

To prevent hydrolysis, you must understand the enemy. In standard esters, hydrolysis is slow at neutral pH. In this specific molecule, the 2-(dimethylamino)ethyl tail creates a localized high-pH environment around the ester carbonyl.

The Autocatalytic Loop

The tertiary amine (pKa ~9.0) abstracts a proton from residual water, generating a hydroxide ion (

Figure 1: The autocatalytic hydrolysis mechanism. Note that protonating the amine (forming a salt) effectively breaks the cycle by removing the base catalyst.

Part 2: Storage & Handling Protocols

FAQ 1: How should I store the bulk material?

Recommendation: Store strictly as the Dihydrochloride Salt (2HCl) .

-

Why: Protonating both nitrogen atoms (the side chain tertiary amine and the backbone amine) removes their electron density. They can no longer activate water.

-

Protocol:

-

Dissolve free base in anhydrous diethyl ether or dioxane.

-

Bubble dry HCl gas or add 4M HCl in Dioxane (excess).

-

Filter the precipitate under Argon.

-

Store at -20°C in a desiccator.

-

FAQ 2: I must use the Free Base for my reaction. How do I handle it?

If your next reaction requires the nucleophilic free amine (e.g., an alkylation or acylation), generate it in situ.

The "Just-in-Time" Protocol:

-

Weigh the stable HCl salt.

-

Suspend in your anhydrous reaction solvent (e.g., DMF, DCM).

-

Add a non-nucleophilic base (e.g., DIPEA or TEA) only when reagents are ready.

-

Proceed immediately.

-

Warning: Do not perform an aqueous workup (extraction) to isolate the free base and then store it. It will degrade during the concentration step (rotary evaporation) due to heating + residual moisture.

-

FAQ 3: Which solvents are safe?

Solvent choice is critical to prevent transesterification or hydrolysis.

| Solvent Class | Status | Notes |

| Alcohols (MeOH, EtOH) | UNSAFE | Causes Transesterification . Methanol will convert your Ethyl ester to a Methyl ester rapidly in the presence of the amine. |

| Water | CRITICAL FAIL | Rapid hydrolysis.[1] Avoid aqueous buffers > pH 7. |

| DMF / DMSO | SAFE (if Dry) | Must be "Anhydrous" grade. Hygroscopic solvents can introduce enough water to hydrolyze the ester. |

| DCM / Chloroform | SAFE | Good for short-term handling. Acidic nature of chloroform (trace HCl) actually helps stability. |

| Ethers (THF, Et2O) | SAFE | Excellent for salt formation. |

Part 3: Troubleshooting & Diagnostics

Q: The material has turned into a sticky gum. Is it still good?

Diagnosis: Likely degraded. The HCl salt should be a free-flowing solid. If it is a gum, it has likely absorbed water (deliquescence). The high local concentration of dissolved salt in water creates a highly acidic micro-environment (if HCl salt) or basic environment (if free base), both of which cleave the ester.

Q: How do I confirm hydrolysis using NMR?

Run a

| Signal | Intact Ester (Ethyl) | Hydrolyzed (Free Acid + Ethanol) |

| Quartet (-OCH2-) | ~4.1 - 4.2 ppm | Shifts to ~3.6 ppm (free Ethanol) |

| Triplet (-CH3) | ~1.2 ppm | Shifts to ~1.1 ppm (free Ethanol) |

| Integration | Matches backbone (2H) | Ethyl group signals may disappear if evaporated, or appear as stoichiometric impurity. |

Q: My LC-MS shows a mass of [M-28]. What happened?

Diagnosis: Hydrolysis occurred.[1][2][3][4]

-

Original Mass:

(Ethyl Ester) -

Hydrolysis Product: Free Acid (

).-

Math: Loss of Ethyl (

, +29) and gain of Hydrogen (

-

Part 4: Decision Tree for Sample Management

Use this logic flow to determine the correct handling procedure for your specific sample state.

Figure 2: Operational decision tree for handling amino-ester derivatives.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (See section on Ester stability and cleavage).

-

Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate.[5] Journal of Inorganic Biochemistry, 14(2), 147-154.[5] (Demonstrates the acceleration of amino-ester hydrolysis by metal ions and pH).

-

European Medicines Agency (EMA). (2003). Guideline on Declaration of Storage Conditions. (Provides standard definitions for "Store Frozen" and "Desiccated" relevant to hygroscopic salts).

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa values of tertiary amines and esters).

Sources

- 1. arkema.com [arkema.com]

- 2. researchgate.net [researchgate.net]

- 3. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]

- 4. carbodiimide.com [carbodiimide.com]

- 5. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Solubility Challenges with Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

Welcome to the technical support center for Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific understanding and practical techniques to effectively work with this compound.

Understanding the Molecule: Key Physicochemical Properties

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate is a tertiary amine with a molecular weight of approximately 160.22 g/mol . Its structure, featuring both a tertiary amine and an ester group, dictates its solubility behavior. The tertiary amine group provides a site for protonation, making its aqueous solubility highly dependent on pH.

FAQs: Foundational Knowledge

Q1: What are the primary factors influencing the solubility of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate?

The solubility of this compound is primarily governed by:

-

pH of the solvent: The presence of the tertiary amine group means that the compound's charge state, and therefore its aqueous solubility, is highly dependent on the pH of the solution.[1][2][3] In acidic conditions, the amine group becomes protonated, leading to a significant increase in aqueous solubility.

-

Solvent Polarity: As an organic molecule with both polar (ester and amine groups) and non-polar (ethyl and methyl groups) regions, its solubility will vary across different solvents.

-

Temperature: For most solid organic compounds, solubility in water increases with temperature.[4][5][6]

Q2: Why is my compound not dissolving in neutral water?

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate is a weak base. In neutral water (pH ~7), the tertiary amine is largely in its unprotonated, free base form. This form is less polar and therefore has lower solubility in water. To achieve significant aqueous solubility, the pH of the solution needs to be lowered to protonate the amine group.

Troubleshooting Common Solubility Issues

This section provides a systematic approach to resolving common solubility problems.

Issue 1: Compound precipitates out of aqueous solution.

Cause: This often occurs when a solution prepared at a low pH is neutralized or made basic, or when a concentrated stock in an organic solvent is diluted into an aqueous buffer. The unprotonated form of the compound is precipitating due to its lower aqueous solubility.

Solution Workflow:

Caption: Decision workflow for addressing compound precipitation.

Detailed Protocols:

-

Option 1: Maintain a Low pH Environment:

-

Determine the pKa of the tertiary amine group of your compound (if not known, a value can be estimated based on similar structures).

-

Prepare your aqueous buffer at a pH at least 1-2 units below the pKa to ensure the compound remains in its protonated, soluble form.[2][7]

-

If the experimental conditions require a neutral or near-neutral pH, consider if a lower concentration of the compound can be used to stay below its solubility limit at that pH.

-

-

Option 2: Employ a Co-solvent System:

-

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8][9][10][11]

-

Commonly used co-solvents in biological research include DMSO, ethanol, and polyethylene glycols (PEGs).[9][]

-

Protocol:

-

Prepare a high-concentration stock solution of your compound in a suitable co-solvent (e.g., 10-50 mM in DMSO).

-

When preparing your final working solution, add the co-solvent stock dropwise to your aqueous buffer while vortexing to avoid localized precipitation.

-

It is crucial to keep the final concentration of the co-solvent low (typically <1-5%) to avoid affecting the biological system.[8]

-

-

-

Option 3: Advanced Formulation Strategies:

Issue 2: Difficulty preparing a concentrated stock solution.

Cause: The intrinsic solubility of the compound in the chosen solvent may be limited.

Solution Strategies:

| Solvent System | Recommended Starting Concentration | Rationale & Key Considerations |

| Acidified Water/Buffer | 1-10 mg/mL | Lower the pH with HCl to protonate the amine. Ensure the final pH is compatible with your experiment. |

| Organic Solvents | 10-50 mg/mL | DMSO and ethanol are common first choices. Test a small amount first to ensure compatibility. |

| Co-solvent Mixtures | Variable | A mixture of an organic solvent and water can sometimes provide higher solubility than either solvent alone. |

Experimental Protocol for Solubility Testing:

-

Preparation: Weigh out a small, known amount of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate (e.g., 5 mg) into several vials.

-

Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the first vial.

-

Observation & Agitation: Vortex the vial for 1-2 minutes. Observe if the solid has completely dissolved.

-

Incremental Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the agitation and observation.

-

Endpoint: Continue adding solvent incrementally until the solid is fully dissolved. The concentration at this point is the approximate solubility.

-

Confirmation: For more accurate determination, methods like HPLC-UV can be used to quantify the concentration in a saturated solution.[19][20]

Issue 3: Inconsistent results or loss of compound activity.

Cause: This could be due to compound degradation, precipitation in the assay medium, or adsorption to labware.

Troubleshooting Logic:

Caption: Troubleshooting inconsistent experimental results.

Preventative Measures:

-

Freshly Prepare Solutions: Whenever possible, prepare working solutions fresh from a concentrated stock on the day of the experiment.

-

Proper Storage of Stock Solutions: Store stock solutions, especially those in organic solvents, at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.[21]

-

Use of Low-Binding Labware: For sensitive assays at low concentrations, consider using low-protein-binding microplates and pipette tips to minimize loss of compound due to adsorption.

FAQs: Advanced Topics

Q3: How does temperature affect the solubility of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate?

Generally, the solubility of solid organic compounds in aqueous and organic solvents increases with temperature.[4][5][6] This is because the dissolution process is often endothermic, meaning it absorbs heat. Applying gentle heat (e.g., a 37°C water bath) can sometimes help to dissolve the compound, but caution should be exercised as excessive heat can cause degradation. It's important to cool the solution back to the experimental temperature to check for precipitation, as the solubility will decrease upon cooling.

Q4: Can I use sonication to aid dissolution?

Yes, sonication can be a useful technique to break up solid aggregates and accelerate the dissolution process. However, it can also generate localized heat, so it's important to use it in short bursts and monitor the temperature of the solution to prevent degradation.

Q5: Are there any specific excipients that are particularly effective for solubilizing tertiary amines?

For compounds like Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate, the following excipients can be considered, especially for in vivo formulations:

-

pH modifiers: Citric acid, tartaric acid, and other pharmaceutically acceptable acids can be used to create an acidic microenvironment to keep the amine protonated and soluble.[10][22]

-

Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[15][18]

-

Surfactants: Surfactants like polysorbates (e.g., Tween® 80) can form micelles that encapsulate the compound, increasing its solubility in aqueous media.[9][15]

The choice of excipient will depend on the specific application, route of administration, and regulatory considerations.

References

-

Cosolvent - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 10(6), 2674–2677. [Link]

-

Avdeef, A., Tsinman, O., Tsinman, K., Sun, N., & Voloboy, D. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecular Pharmaceutics, 20(12), 6296–6308. [Link]

-

Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved February 13, 2026, from [Link]

-

Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Retrieved February 13, 2026, from [Link]

- Takács-Novák, K., & Avdeef, A. (2004). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds].

-

What Is the Relationship between Chemical Solubility and Temperature? (2026, February 12). A-Z of Multiphysics. Retrieved February 13, 2026, from [Link]

-

Bergström, C. A. S., Box, K. J., Holm, R., Matthews, W., & McAllister, M. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2377–2387. [Link]

-

Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., Verbić, T., Boldyreva, E., & Takács-Novák, K. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117–178. [Link]

-

13.4: Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Jäger, A., Venturelli, A., & Sadowski, G. (2025). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Celerion. Retrieved February 13, 2026, from [Link]

- Vemula, V. R. (2015). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 7(8), 540–544.

- Maheshwari, R. K. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Tropical Journal of Pharmaceutical Research, 10(4), 455–461.

-

A Simple Method for Determination of Solubility in the First-Year Laboratory. (2003, May 1). Journal of Chemical Education. Retrieved February 13, 2026, from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]

- Method for determining solubility of a chemical compound. (2005, December 8). Google Patents.

-

Solubilizer Excipients. (n.d.). American Pharmaceutical Review. Retrieved February 13, 2026, from [Link]

-

Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. Retrieved February 13, 2026, from [Link]

-

Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved February 13, 2026, from [Link]

-

Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

-

Solubilizer Excipients. (n.d.). Protheragen. Retrieved February 13, 2026, from [Link]

-

Formulating with Amines. (2019, August 31). Part Consulting. Retrieved February 13, 2026, from [Link]

-

Improving solubility and accelerating drug development. (n.d.). Veranova. Retrieved February 13, 2026, from [Link]

-

SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved February 13, 2026, from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Frequently Asked Questions About Solution Preparation. (n.d.). Carolina Biological Supply. Retrieved February 13, 2026, from [Link]

-

Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved February 13, 2026, from [Link]

-

2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Know Your Techniques: Solutions. (2020, March 30). inChemistry. Retrieved February 13, 2026, from [Link]

-

Preparation of Stock Solutions of Various Strengths. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

-

Structures of tertiary amines that did not function as SPS. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

ethyl n-methylglycinate. (n.d.). Molbase. Retrieved February 13, 2026, from [Link]

-

Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022, April 15). University of Illinois at Urbana-Champaign. Retrieved February 13, 2026, from [Link]

-